N-(m-Tolyl)morpholine-3-carboxamide
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Overview
Description
N-(m-Tolyl)morpholine-3-carboxamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxamide group attached to the morpholine ring The compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Tolyl)morpholine-3-carboxamide typically involves the reaction of morpholine with an appropriate carboxylic acid derivative. One common method is the reaction of morpholine with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(m-Tolyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(m-Tolyl)morpholine-3-amine.
Scientific Research Applications
N-(m-Tolyl)morpholine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-(m-Tolyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
N-(m-Tolyl)morpholine-3-carboxamide can be compared with other similar compounds, such as:
N-Phenylmorpholine-3-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(p-Tolyl)morpholine-3-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Morpholine-3-carboxamide: Lacks the aromatic substituent on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(3-methylphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-4-10(7-9)14-12(15)11-8-16-6-5-13-11/h2-4,7,11,13H,5-6,8H2,1H3,(H,14,15) |
InChI Key |
IGZZFXHMKBUTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2COCCN2 |
Origin of Product |
United States |
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